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Tpe-MI

Proteostasis Thiol Probes Fluorogenic Dyes

Conventional thiol dyes suffer from high background due to constitutive fluorescence and non-specific reaction with glutathione (GSH). TPE-MI solves this via aggregation-induced emission (AIE): it remains dark until covalently binding to cysteine residues exposed specifically on unfolded proteins. - **Quantify unfolded protein load** in iPSC models of Huntington’s or Alzheimer’s disease - **HTS-compatible plate-reader assay** - direct fluorescence readout, no wash steps - **Protein painting for MS** - map conformational changes and cysteine exposure in proteomes

Molecular Formula C31H23NO2
Molecular Weight 441.5 g/mol
Cat. No. B12419694
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTpe-MI
Molecular FormulaC31H23NO2
Molecular Weight441.5 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)C(=C(C2=CC=CC=C2)C3=CC=C(C=C3)N4C(=O)C=CC4=O)C5=CC=CC=C5
InChIInChI=1S/C31H23NO2/c1-22-12-14-25(15-13-22)30(23-8-4-2-5-9-23)31(24-10-6-3-7-11-24)26-16-18-27(19-17-26)32-28(33)20-21-29(32)34/h2-21H,1H3/b31-30-
InChIKeyCIMVFJJQFXGASK-KTMFPKCZSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





TPE-MI for Proteostasis and Unfolded Protein Research


TPE-MI (Tetraphenylethene maleimide; CAS 1245606-71-6) is an aggregation-induced emission (AIE) luminogen belonging to the class of thiol-reactive fluorogenic probes. It is engineered for the selective detection and quantification of unfolded protein load in live cells and in vitro systems [1]. The compound comprises a tetraphenylethene (TPE) core linked to a maleimide (MI) group, rendering it intrinsically non-fluorescent until the maleimide moiety covalently reacts with free cysteine thiols that become solvent-exposed upon protein unfolding [2].

Selective fluorogenic detection of unfolded protein load in live cells and in vitro systems
AIE-based turn-on mechanism requires solvent-exposed cysteine thiols on hydrophobic protein cores
Thiol-reactive probe workflow fit for proteostasis, neurodegeneration, and parasitology research

Why Generic Thiol Probes Fail for Proteostasis


Standard thiol-reactive probes, such as BODIPY FL iodoacetamide or Alexa Fluor maleimides, lack the unique 'turn-on' mechanism afforded by aggregation-induced emission (AIE). These conventional dyes are constitutively fluorescent, generating high background signal and requiring stringent wash steps that can perturb live-cell dynamics. More critically, they react non-specifically with abundant small-molecule biothiols like glutathione (GSH) . In contrast, TPE-MI remains non-fluorescent when conjugated to soluble GSH and only emits a signal upon binding to cysteine residues exposed in the hydrophobic core of unfolded proteins [1]. This differential selectivity is quantifiable and directly impacts the veracity of proteostasis assessments, as generic substitution would result in a high false-positive rate and an inability to discriminate between bulk thiol content and bona fide unfolded protein load.

Risk 1 Constitutively fluorescent probes may generate high background and require wash steps that perturb live-cell dynamics
Risk 2 Reactivity with abundant small-molecule biothiols like glutathione can produce high false-positive rates, obscuring unfolded protein signals
Risk 3 Generic thiol probes may not discriminate between bulk cellular thiol content and bona fide unfolded protein load in proteostasis assays

TPE-MI Differentiation Evidence


Selective Detection Against Glutathione Background

Unlike traditional maleimide dyes (e.g., BODIPY FL maleimide or Alexa Fluor 488 C5 maleimide) which fluoresce brightly upon reaction with any free thiol including the abundant cellular antioxidant glutathione (GSH), TPE-MI is quantitatively non-fluorescent when conjugated to soluble GSH [1]. This eliminates the high background noise characteristic of conventional probes and enables the specific detection of exposed cysteine residues in unfolded proteins.

GSH Background Selectivity
Head-to-head
Non-fluorescent upon GSH conjugation vs. strongly fluorescent for conventional maleimide dyes
Eliminates high background noise for unfolded protein specificity
In vitro glutathione assay; class-level inference for comparator dyes
Proteostasis Thiol Probes Fluorogenic Dyes

Quantifying Unfolded Protein Load in Huntington's Disease Models

In a direct comparison using induced pluripotent stem cell (iPSC) models of Huntington's disease (HD), TPE-MI fluorescence was significantly elevated in cells expressing mutant huntingtin (HTT) with an expanded polyglutamine (polyQ) tract (97Q) relative to a non-pathogenic control (25Q) [1]. This provides a quantifiable metric for proteostasis imbalance in a disease-relevant context.

HD iPSC Model Load
Head-to-head
Reported elevation of fluorescence signal in mutant 97Q Httex1 cells vs. 25Q control
Supports proteostasis imbalance quantification in disease models
Live-cell imaging at 50 μM; fold-change in cited publication
Huntington's Disease Induced Pluripotent Stem Cells Neurodegeneration

Folding Monitoring Comparable to Circular Dichroism

In a study using the vortex fluidic device (VFD) to induce protein denaturation and renaturation of β-lactoglobulin, TPE-MI was used to monitor the folding state in real-time [1]. The fluorescence readout from TPE-MI provided results that were quantitatively comparable to those obtained using the gold-standard biophysical method, circular dichroism (CD), for assessing protein secondary structure [1].

Folding Monitoring
Head-to-head
Fluorescence kinetic readout comparable to circular dichroism for β-lactoglobulin refolding
Enables high-throughput screening alternative to low-throughput CD
Vortex fluidic device denaturation/renaturation; Ex/Em 350/470 nm
Protein Folding Biophysical Assays AIEgen

Detecting Drug-Induced Proteotoxicity in Malaria Parasites

TPE-MI has been specifically validated for detecting protein damage in the malaria parasite *Plasmodium falciparum* following treatment with the frontline antimalarial drug dihydroartemisinin (DHA) [1]. This application highlights TPE-MI's utility in a distinct therapeutic area, where it can report on drug-induced proteotoxicity.

Drug-Induced Proteotoxicity
Supporting evidence
Quantifiable fluorescence increase upon dihydroartemisinin treatment in Plasmodium falciparum
Reported model-response context for antimalarial research
Live-cell staining; validation in specific parasitology context
Malaria Drug Mechanism of Action Proteome Damage

TPE-MI Research and Industrial Applications


Proteostasis Imbalance in Neurodegenerative Disease Models

Use TPE-MI to quantitatively measure and compare unfolded protein load in induced pluripotent stem cell (iPSC) models of Huntington's disease, Alzheimer's disease, or other proteinopathies. The dye's specific 'turn-on' response to exposed cysteine residues in mutant versus wild-type proteins provides a robust, quantifiable readout of disease-relevant proteostasis dysfunction [1].

High-Throughput Screening for Protein Folding Modulators

Employ TPE-MI in plate-reader assays as a high-throughput alternative to circular dichroism (CD) for screening compound libraries that promote protein folding or prevent denaturation. The fluorescence intensity provides a direct, real-time measure of the unfolded protein population, enabling rapid identification of chemical chaperones or folding correctors [2].

Mechanistic Studies of Drug-Induced Proteotoxicity

Apply TPE-MI to investigate the mechanism of action of antimalarial drugs like dihydroartemisinin. By quantifying the extent of protein unfolding and damage in *Plasmodium falciparum* following drug exposure, TPE-MI serves as a valuable tool for characterizing proteotoxic stress and screening for resistance mechanisms [1].

Proteome-Wide Conformational Remodeling Analysis

Utilize TPE-MI in a 'protein painting' workflow combined with mass spectrometry to identify specific proteins that undergo conformational changes and expose cysteine residues in response to pharmacological or environmental stimuli. This approach reveals proteome network remodeling and identifies targets affected by proteostasis challenges [3].

Application
Selection Property
Validation Focus
Neurodegenerative disease model studies
Cysteine-exposure-dependent turn-on
Mutant vs. wild-type protein load quantification
High-throughput folding modulator screening
Plate-reader compatible fluorescence
Real-time unfolded protein population monitoring
Drug-induced proteotoxicity mechanism studies
Quantitative protein damage detection
Proteotoxic stress characterization in parasites
Proteome-wide conformational remodeling
Mass spectrometry-compatible workflow
Identification of conformationally altered protein targets

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

41 linked technical documents
Explore Hub


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